molecular formula C16H15N3O2S2 B10964180 4-ethyl-5-methyl-2-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)thiophene-3-carboxamide

4-ethyl-5-methyl-2-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)thiophene-3-carboxamide

Cat. No.: B10964180
M. Wt: 345.4 g/mol
InChI Key: LRUDLKRDTIADEI-UHFFFAOYSA-N
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Description

4-ETHYL-5-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that combines elements of quinazoline and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-5-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazoline and thiophene rings, followed by their coupling. Common reagents used in these reactions include sulfur-containing compounds and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-5-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

4-ETHYL-5-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ETHYL-5-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-ETHYL-4-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXAMIDE
  • 5-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXAMIDE
  • 4-ETHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXAMIDE

Uniqueness

What sets 4-ETHYL-5-METHYL-2-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-3-THIOPHENECARBOXAMIDE apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. This unique structure may confer distinct advantages in terms of binding affinity, selectivity, and overall efficacy in various applications .

Properties

Molecular Formula

C16H15N3O2S2

Molecular Weight

345.4 g/mol

IUPAC Name

4-ethyl-5-methyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)thiophene-3-carboxamide

InChI

InChI=1S/C16H15N3O2S2/c1-3-9-8(2)23-15(12(9)13(17)20)19-14(21)10-6-4-5-7-11(10)18-16(19)22/h4-7H,3H2,1-2H3,(H2,17,20)(H,18,22)

InChI Key

LRUDLKRDTIADEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)N2C(=O)C3=CC=CC=C3NC2=S)C

Origin of Product

United States

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